Benzene-1,4-diyl bis(4-tert-butylbenzoate)
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Overview
Description
Benzene-1,4-diyl bis(4-tert-butylbenzoate): is an organic compound characterized by the presence of two benzene rings connected by a 1,4-diyl linkage, with each benzene ring further substituted by a tert-butylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,4-diyl bis(4-tert-butylbenzoate) typically involves the esterification of benzene-1,4-diol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: On an industrial scale, the production of Benzene-1,4-diyl bis(4-tert-butylbenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,4-diyl bis(4-tert-butylbenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzene-1,4-diyl bis(4-tert-butylbenzoate) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of aromatic esters with biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, Benzene-1,4-diyl bis(4-tert-butylbenzoate) is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene-1,4-diyl bis(4-tert-butylbenzoate) involves its interaction with molecular targets through its ester and aromatic functional groups. These interactions can lead to various effects, such as stabilization of polymer matrices or modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzene-1,4-diyl bis(4-methylbenzoate): Similar structure but with methyl groups instead of tert-butyl groups.
Benzene-1,4-diyl bis(4-ethylbenzoate): Similar structure with ethyl groups.
Benzene-1,4-diyl bis(4-isopropylbenzoate): Similar structure with isopropyl groups.
Uniqueness: Benzene-1,4-diyl bis(4-tert-butylbenzoate) is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions and stability compared to its analogs with smaller substituents.
Properties
Molecular Formula |
C28H30O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-11-7-19(8-12-21)25(29)31-23-15-17-24(18-16-23)32-26(30)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3 |
InChI Key |
ATAFUTMUWPYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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